![molecular formula C18H18ClN5O B2735560 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291842-71-1](/img/structure/B2735560.png)

5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

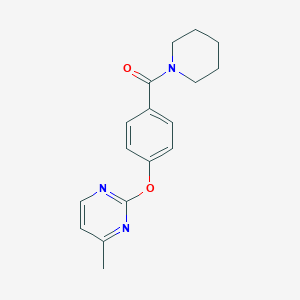

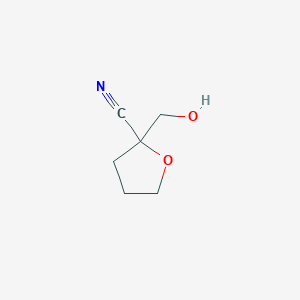

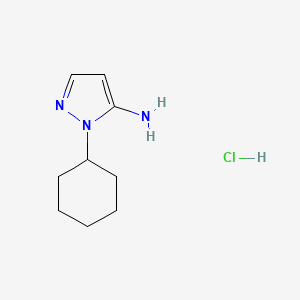

The compound “5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a carboxamide group, a 4-chlorophenylamino group, and a 4-ethylphenylmethyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a carboxamide group, a 4-chlorophenylamino group, and a 4-ethylphenylmethyl group. The exact structure would need to be determined through techniques such as NMR, IR, and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research has delved into the synthesis of novel triazole derivatives, including structures similar to the compound , to evaluate their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, finding some compounds exhibited good to moderate activities against various microorganisms Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

Pharmacological Activity

Another area of interest is the pharmacological activity of triazole derivatives. Naito et al. (1996) synthesized a series of triazole derivatives and identified a potent eosinophilia inhibitor, suggesting potential applications in chronic asthma treatment. This highlights the versatility of triazole compounds in developing new therapeutic agents Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia..

Anticancer Evaluation

Triazole derivatives have also been investigated for their anticancer properties. Kattimani et al. (2013) explored novel triazol-3-one derivatives, with some compounds showing promising in vitro anticancer activity against various human tumor cell lines. This research indicates the potential of triazole derivatives in oncology Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives..

Molecular Docking Studies

The study of molecular interactions through docking studies is crucial in understanding the mechanism behind the biological activities of triazole derivatives. Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole unit, employing density functional theory and molecular docking to elucidate their mechanism of action Molecular stabilities, conformational analyses and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors.

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-chloroanilino)-N-[(4-ethylphenyl)methyl]triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O/c1-2-12-3-5-13(6-4-12)11-20-18(25)16-17(23-24-22-16)21-15-9-7-14(19)8-10-15/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAOYGXSVAASAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)

![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2735487.png)

![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2735499.png)